molecular formula C18H23N5O4S2 B2982449 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-70-7

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2982449
CAS No.: 898656-70-7
M. Wt: 437.53
InChI Key: KBQHLWOOBFVVRX-UHFFFAOYSA-N
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Description

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The chemical compound has been a part of studies focusing on the synthesis and characterization of novel heterocyclic compounds. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives using similar sulfonamide structures demonstrates the compound's utility in creating pharmacologically relevant molecules. This process benefits from mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
  • Another aspect of research involves the development of benzhydrylpiperazine derivatives, which, similar to the target compound, have shown significant cytotoxic activities against various cancer cell lines. This underscores the compound's potential role in synthesizing new therapeutic agents (Gurdal et al., 2013).

Biological Evaluation and Potential Therapeutic Applications

  • The compound's structure relates closely to sulfonamide derivatives investigated for their inhibitory effects on carbonic anhydrase isozymes, which play critical roles in physiological processes. Studies on similar sulfonamides have identified potent inhibitors, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Ilies et al., 2003).
  • Additionally, aromatic/heterocyclic sulfonamides incorporating specific moieties have been prepared to explore antiepileptic properties. Compounds with similar structures to the target compound exhibited strong inhibitory potency against carbonic anhydrase isozymes and showed promise in developing antiepileptic or selective cerebrovasodilator drugs (Masereel et al., 2002).

Anticancer and Antimicrobial Activities

  • The structure of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide aligns with research into compounds exhibiting anticancer activities. For example, novel pyrazole derivatives have been synthesized and evaluated against Ehrlich ascites carcinoma cells, highlighting the compound's relevance in cancer research (El-Gaby et al., 2017).
  • Research on piperazine-based antimicrobial agents, which share structural similarities with the target compound, has demonstrated significant activity against bacteria and fungi. This indicates the compound's potential for developing new antimicrobial treatments (Patel & Park, 2015).

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S2/c1-12(2)17-20-21-18(28-17)19-16(25)14-4-6-15(7-5-14)29(26,27)23-10-8-22(9-11-23)13(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQHLWOOBFVVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.